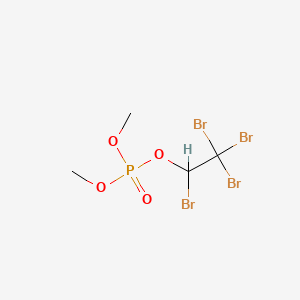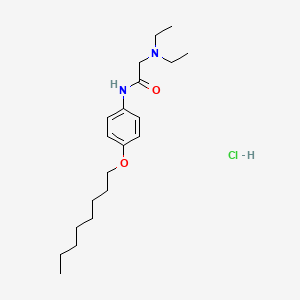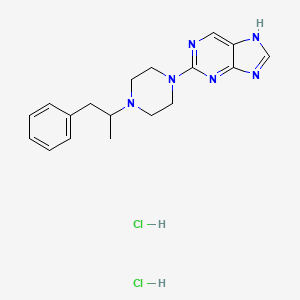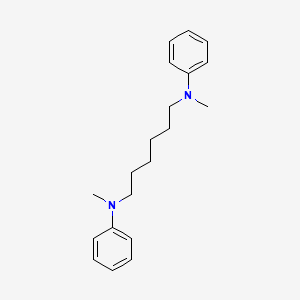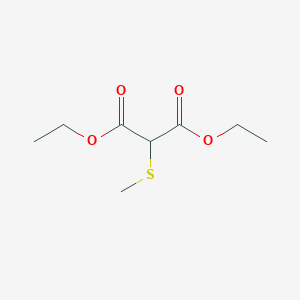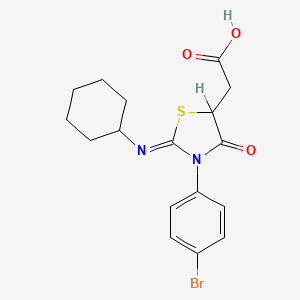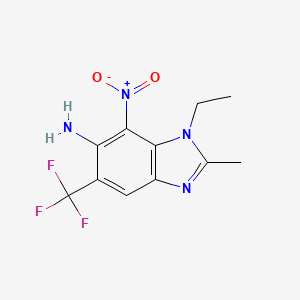
1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine is a complex organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a nitro group, a trifluoromethyl group, and an amine group attached to a benzimidazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the ethyl, methyl, nitro, and trifluoromethyl groups through various chemical reactions. Common reagents used in these reactions include nitrating agents, alkylating agents, and fluorinating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form various reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity, influencing its binding affinity and specificity towards target proteins. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-Ethyl-2-methyl-7-nitro-5-(trifluoromethyl)-1H-benzimidazol-6-amine stands out due to its unique combination of functional groups. Similar compounds include other benzimidazole derivatives with different substituents, such as:
- 1-Ethyl-2-methyl-5-(trifluoromethyl)-1H-benzimidazol-6-amine
- 1-Ethyl-2-methyl-7-nitro-1H-benzimidazol-6-amine
- 1-Ethyl-2-methyl-5-nitro-1H-benzimidazol-6-amine
These compounds share some structural similarities but differ in their chemical and biological properties due to variations in their functional groups .
Eigenschaften
CAS-Nummer |
42013-01-4 |
|---|---|
Molekularformel |
C11H11F3N4O2 |
Molekulargewicht |
288.23 g/mol |
IUPAC-Name |
3-ethyl-2-methyl-4-nitro-6-(trifluoromethyl)benzimidazol-5-amine |
InChI |
InChI=1S/C11H11F3N4O2/c1-3-17-5(2)16-7-4-6(11(12,13)14)8(15)10(9(7)17)18(19)20/h4H,3,15H2,1-2H3 |
InChI-Schlüssel |
IYGRCSGFMWGYFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=NC2=C1C(=C(C(=C2)C(F)(F)F)N)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
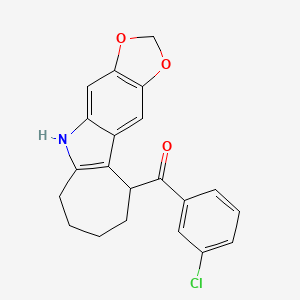
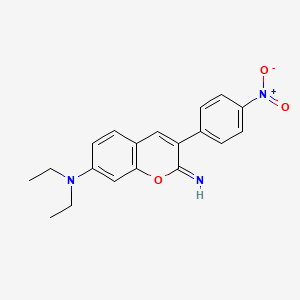

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-aspartic acid](/img/structure/B14661662.png)
